3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
CAS No.:
Cat. No.: VC17671711
Molecular Formula: C11H10FN3O
Molecular Weight: 219.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10FN3O |
|---|---|
| Molecular Weight | 219.21 g/mol |
| IUPAC Name | 3-amino-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
| Standard InChI | InChI=1S/C11H10FN3O/c12-6-1-2-9-7(5-6)11(16)15-4-3-8(13)10(15)14-9/h1-2,5,8H,3-4,13H2 |
| Standard InChI Key | MXGZGLAPRYAQQK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C(=NC3=C(C2=O)C=C(C=C3)F)C1N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one integrates a quinazolinone core fused with a pyrrolidine ring, featuring a fluorine substituent at position 7 and an amino group at position 3. The IUPAC name, 3-amino-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one, reflects this arrangement. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀FN₃O |
| Molecular Weight | 219.21 g/mol |
| IUPAC Name | 3-amino-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
| Canonical SMILES | C1CN2C(=NC3=C(C2=O)C=C(C=C3)F)C1N |
| InChI Key | MXGZGLAPRYAQQK-UHFFFAOYSA-N |
| PubChem CID | 73994723 |
The presence of both electron-withdrawing (fluoro) and electron-donating (amino) groups creates a polarized electronic environment, which may influence reactivity and intermolecular interactions. The compound’s solubility profile remains uncharacterized, but its LogP value (calculated via PubChem) of 1.3 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthetic Routes and Methodological Considerations
While no dedicated synthesis for 3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has been reported, analogous quinazolinone syntheses provide actionable insights. A transition-metal-free approach developed by Wang et al. (2019) utilizes Cs₂CO₃-promoted nucleophilic aromatic substitution (SNAr) of ortho-fluorobenzamides with amides, followed by cyclization in dimethyl sulfoxide (DMSO) . Adapting this protocol, the target compound could be synthesized via the following hypothesized pathway:
-
Fluorobenzamide Preparation: Begin with 2-fluoro-3-nitrobenzamide, introducing the amino group via catalytic hydrogenation.
-
SNAr Reaction: React the fluorinated intermediate with a pyrrolidine-derived amide under Cs₂CO₃/DMSO conditions at 135°C to form a diamide intermediate.
-
Cyclization: Intramolecular nucleophilic attack and dehydration yield the fused pyrrolo-quinazolinone scaffold .
Critical parameters include the stoichiometry of Cs₂CO₃ (2.5 equiv) and prolonged reaction times (24 h) to ensure complete cyclization . Alternative routes may employ Cu-catalyzed couplings, though transition-metal-free methods reduce purification challenges .
Biological Activity and Mechanistic Hypotheses
Although biological data for 3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one are unavailable, structurally related compounds exhibit notable activities:
Kinase Inhibition
Quinazolin-4-one derivatives bearing fluoro substituents, such as 5-fluoro-3-phenyl-2[1-(9H-purin-6-ylamino)propyl]-3H-quinazolin-4-one, inhibit phosphatidylinositol 3-kinase delta (PI3Kδ) with IC₅₀ values <100 nM . The fluorine atom’s electronegativity likely modulates binding affinity to the ATP pocket, while the pyrrolidine ring may enhance solubility . Molecular docking studies could assess whether 3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one interacts with analogous kinase targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume